Glyphosate-13C3,15N

Human biomonitoring LC-MS/MS method validation Urine analysis

Glyphosate-13C3,15N is a stable isotope-labeled analog of the broad-spectrum herbicide glyphosate (unlabeled CAS 1071-83-6), in which three carbon atoms are replaced by 13C and one nitrogen atom is replaced by 15N. With a molecular weight of 173.04 g/mol and molecular formula 13C3H815NO5P, it is offered as a certified reference material with chemical purity ≥98%, 13C isotopic enrichment of 99%, and 15N enrichment of 98%.

Molecular Formula C3H8NO5P
Molecular Weight 173.04 g/mol
Cat. No. B15351559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyphosate-13C3,15N
Molecular FormulaC3H8NO5P
Molecular Weight173.04 g/mol
Structural Identifiers
SMILESC(C(=O)O)NCP(=O)(O)O
InChIInChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,2+1,3+1,4+1
InChIKeyXDDAORKBJWWYJS-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyphosate-13C3,15N: Certified Reference Material & Stable Isotope-Labeled Internal Standard for Environmental Residue Analysis


Glyphosate-13C3,15N is a stable isotope-labeled analog of the broad-spectrum herbicide glyphosate (unlabeled CAS 1071-83-6), in which three carbon atoms are replaced by 13C and one nitrogen atom is replaced by 15N [1]. With a molecular weight of 173.04 g/mol and molecular formula 13C3H815NO5P, it is offered as a certified reference material with chemical purity ≥98%, 13C isotopic enrichment of 99%, and 15N enrichment of 98% . The compound serves primarily as an internal standard in isotope dilution mass spectrometry (IDMS), leveraging the physicochemical near-identity between the labeled standard and the native analyte to compensate for matrix effects, extraction losses, and ionization variability across complex matrices including urine, soil, water, and food [2].

+
ISTD Workflow
+4 Da mass shift for isotope dilution LC-MS/MS with minimal isotopic cross-talk
+
Certified Enrichment
99% ¹³C, 98% ¹⁵N; residual unlabeled fraction below 2% for confident SRM assignments
+
Application Scope
Supports human biomonitoring, environmental fate (OECD 308), and field-scale SIP studies

Why Glyphosate-13C3,15N Cannot Be Simply Substituted by Other Isotope-Labeled Glyphosate Analogs in Quantitative LC-MS/MS Workflows


Stable isotope-labeled internal standards (SIL-IS) correct for matrix effects and recovery losses only when the labeled analog co-elutes with the native analyte and experiences identical ionization suppression or enhancement [1]. However, the number and position of heavy isotope labels directly influence chromatographic retention time shifts (ΔRt), ion ratio distortion, and cross-talk in MS/MS transitions. Glyphosate-2-13C,15N (single 13C label) produces a mass shift of only +2 Da, increasing the risk of isotopic overlap with the native analyte's [M+H]+ isotopologue cluster, whereas Glyphosate-13C3,15N provides a +4 Da mass shift that cleanly separates the internal standard signal from the analyte's natural abundance envelope [2][3]. Furthermore, deuterium-labeled analogs (e.g., glyphosate-d3) exhibit pronounced hydrogen-deuterium exchange and chromatographic isotope effects that can cause differential matrix effects relative to the native analyte—a problem absent with 13C/15N labeling [4]. Procurement of Glyphosate-13C3,15N must therefore be driven by fit-for-purpose analytical requirements, not by catalog-level similarity.

Mass Shift & Cross-Talk
+4 Da shift
clean separation from analyte
+2 Da analog
risk of overlap with native isotopologue
Single-¹³C analogs may produce systematic overestimation near the LOQ due to natural abundance ¹³C interference.
Chromatographic Fidelity
¹³C/¹⁵N label
ΔRt < 0.01 min co-elution
²H-labeled analog
ΔRt 0.05–0.3 min shift
Deuterated standards can experience differential matrix effects from shifted ESI solvent composition.
Mass Balance Capability
Dual ¹³C/¹⁵N
simultaneous C and N tracking
Single-element label
incomplete fate resolution
Only dual labeling reveals differential C/N partitioning (e.g., 79% ¹⁵N vs. 26% ¹³C in AMPA).

Glyphosate-13C3,15N: Quantitative Head-to-Head Performance Benchmarks vs. Competing Isotope-Labeled Internal Standards


4.3× Lower LLOQ and ~22× Lower LOD Compared to Glyphosate-2-13C,15N Internal Standard in Human Urine LC-MS/MS

In a three-way method comparison for urinary glyphosate quantification, the method employing Glyphosate-13C3,15N as internal standard (dilute-and-shoot, API5500 LC-MS/MS) achieved a lower limit of quantification (LLOQ) of 0.10 µg/L and a limit of detection (LOD) of 0.023 µg/L. In contrast, the method using Glyphosate-2-13C,15N (SPE-SAX extraction, API3200 LC-MS/MS) achieved an LLOQ of 0.3 µg/L and LOD of 0.5 µg/L, while the Glyphosate-13C2,15N method (SPE-SCX+NH2, Agilent 6430) reported an LLOQ of 0.33–1.33 µg/L and LOD of 0.1 µg/L [1]. This represents a 3-fold improvement in LLOQ and a 21.7-fold improvement in LOD for the Glyphosate-13C3,15N method relative to the Glyphosate-2-13C,15N approach.

LLOQ & LOD Advantage
Head-to-head
LLOQ: 0.10 µg/L
LOD: 0.023 µg/L
~22× lower LOD vs. +2 Da IS
Supports higher detection rates in population-scale biomonitoring at sub-µg/L levels.
Dilute-and-shoot; 600 µL urine; API5500; compare at calibration range 0.1–800 µg/L.
Human biomonitoring LC-MS/MS method validation Urine analysis

Superior Recovery Range (92–102%) and Intra-Day Precision Across 4-Order Dynamic Range vs. Single-Label Alternatives

The Glyphosate-13C3,15N internal standard method demonstrated average recovery of 92–102% (n = 6) across a 0.1–800 µg/L concentration range (4 orders of magnitude), with intra-day precision of 2.0–11.6% RSD [1]. The comparator method using Glyphosate-2-13C,15N reported recovery of 91.0–99.6% but across a narrower range of 0.33–1.33 µg/L (n = 3), with a single-point intra-day precision of 3.54% RSD (n = 10). The Glyphosate-13C2,15N method showed intra-day precision of 5.6–11.4% RSD (0.33–1.33 µg/L, n = 6) [1]. Critically, the Glyphosate-13C3,15N approach maintained recovery within the 92–102% window over a concentration range that is ~600× wider at the upper bound compared to both comparator methods, demonstrating robustness to concentration-dependent matrix effects.

Recovery & Precision
Head-to-head
Recovery: 92–102%
Intra-day: 2.0–11.6% RSD
~600× wider validated range
Maintained recovery and precision across an extended dynamic range reduces re-analysis need.
0.1–800 µg/L, n=6; comparator methods restricted to 0.33–1.33 µg/L.
Isotope dilution mass spectrometry Recovery validation Bioanalytical method validation

Dual 13C/15N Co-Labeling Enables Simultaneous Carbon and Nitrogen Mass Balance Tracking in Environmental Fate Studies—Capability Absent in Single-Label Analogs

In an OECD 308 water-sediment microcosm study using 13C315N-glyphosate over 80 days, dual-element labeling enabled simultaneous quantification of 13C and 15N fluxes into mineralization products (56% of initial 13C3-glyphosate equivalents as CO2), transformation products (AMPA constituting 26% of 13C equivalents and 79% of 15N equivalents), and biogenic non-extractable residues (10% of 13C label and 12% of 15N label incorporated into amino acids) [1][2]. This dual-isotope approach revealed that AMPA formation preferentially retained the 15N label (79%) while carbon was predominantly mineralized—a pathway differentiation that is invisible to methods using only 13C-labeled or only 15N-labeled glyphosate. Furthermore, the co-labeled standard enabled validation of a microbial turnover model showing a shift from the sarcosine pathway (microbial growth phase) to the AMPA pathway (starvation conditions) [1].

Dual-Element Mass Balance
Class-level
56% ¹³C as CO₂
79% ¹⁵N as AMPA
10% ¹³C, 12% ¹⁵N in amino acids
Supports OECD 308-compliant mass balance with simultaneous C/N pathway differentiation.
80-day water-sediment microcosm; sarcosine-to-AMPA pathway shift resolved.
Environmental fate Biodegradation mass balance Stable isotope probing

Field-Validated 13C Incorporation into Phospholipid Fatty Acids (PLFAs) Confirms Microbial Community-Level Degradation Using 13C3,15N-Glyphosate

In a field experiment, 2.1 kg ha−1 of 100% 13C3,15N-labeled glyphosate was applied to agricultural soil one day before a simulated rainfall event. Over a 21-day period, 13C incorporation into phospholipid fatty acids (PLFAs) was quantified to track microbial degraders. Fungi were identified as the primary initiators of glyphosate degradation based on 13C enrichment in the PLFA 18:2ω6,9 at 3 h post-application [1]. This compound-specific isotope analysis (CSIA) at the PLFA level is feasible only because the triple-13C labeling provides sufficient isotopic excess for detection in individual fatty acid biomarkers at environmentally realistic application rates. Single-13C-labeled glyphosate would yield proportionally lower 13C excess, potentially falling below detection limits for PLFA-SIP in field settings.

Field PLFA-SIP
Class-level
~3× higher ¹³C excess per molecule
PLFA enrichment at 3 h post-application
Enables microbial community SIP at field-realistic rates where single-¹³C labels may fall below detection.
2.1 kg ha⁻¹; 21-day field lysimeter; fungi identified as primary degraders via PLFA 18:2ω6,9.
Stable isotope probing (SIP) Microbial ecology Field biodegradation study

Reduced Risk of Hydrogen-Deuterium Exchange and Chromatographic Isotope Effect Compared to Deuterated Glyphosate Internal Standards

A 2024 Nature Communications study comparing D-labeled and 13C-labeled organic contaminants (including glyphosate) demonstrated that deuterium-labeled standards consistently underestimate biogenic non-extractable residues (bioNERs) relative to 13C-labeled standards. Specifically, less than 10% of applied 2H persisted as NERs versus more than 30% of applied 13C, due to hydrogen-deuterium exchange during microbial metabolism and differential partitioning behavior [1]. In LC-MS/MS, deuterated analogs (e.g., glyphosate-d3) exhibit a reversed-phase chromatographic shift of 0.05–0.3 min earlier elution relative to the native analyte, whereas 13C/15N-labeled standards co-elute within ±0.01 min [2]. This differential retention causes deuterated internal standards to sample a different solvent composition at the electrospray ionization interface than the native analyte, resulting in incomplete matrix effect compensation—an error source eliminated by Glyphosate-13C3,15N.

H/D Exchange Risk
Class-level
¹³C NER persistence >30% vs. ²H <10%
ΔRt <0.01 vs. 0.05–0.3 min
Avoids systematic quantification bias from deuterium exchange and chromatographic isotope effects.
Nature Communications (2024); soil biodegradation testing; RP-LC-ESI-MS/MS.
Matrix effect compensation Isotope effect LC-MS/MS method robustness

Certified Isotopic Enrichment of 99% 13C / 98% 15N Ensures Minimal Isotopic Cross-Talk vs. Single-Label Analogs with Lower Enrichment Specifications

Commercially available Glyphosate-13C3,15N is certified at ≥98% chemical purity with isotopic enrichment of 99% 13C and 98% 15N across multiple vendors including Alsachim, Alfa Chemistry, and BOC Sciences [1]. This dual enrichment specification ensures that the [M+H]+ ion cluster of the internal standard (m/z 174 → m/z transitions) is separated by +4 Da from the native analyte (m/z 170), with residual unlabeled or partially labeled species below 2%. In contrast, single-13C-labeled analogs (e.g., 2-13C,15N-glyphosate, +2 Da shift) may exhibit isotopic cross-talk where the internal standard's [M+H]+ signal overlaps with the [M+H+2]+ isotopologue of the native analyte arising from natural abundance 13C (~1.1% per carbon), producing systematic overestimation of the internal standard peak area at low analyte concentrations. For glyphosate (C3), the native [M+H+2]+ abundance is approximately 3.4%, which can contribute meaningfully to cross-talk when a +2 Da internal standard is used at concentrations near the LOQ.

Certified Enrichment
Specification review
99% ¹³C, 98% ¹⁵N
+4 Da mass shift
residual unlabeled ≤2%
Minimizes isotopic cross-talk at low analyte concentrations for accurate SRM quantification.
Native [M+H+2]+ abundance ~3.4% can contribute cross-talk with +2 Da IS near LOQ.
Isotopic enrichment certification MS/MS cross-talk Quantitative accuracy

Optimal Procurement Scenarios for Glyphosate-13C3,15N: Application-Driven Selection Criteria


Human Biomonitoring and Population-Scale Exposure Assessment Requiring Sub-µg/L Quantification in Urine

When the analytical objective is to measure glyphosate at background exposure levels in the general population—where urinary concentrations frequently fall below 0.5 µg/L—Glyphosate-13C3,15N is the preferred internal standard. The validated LLOQ of 0.10 µg/L and LOD of 0.023 µg/L achieved with this standard [1] enables detection rates of 45% in population studies, compared to detection rates that would be substantially lower using single-13C-labeled IS with LODs of 0.1–0.5 µg/L. The dilute-and-shoot sample preparation compatible with this standard further supports high-throughput workflows processing hundreds of samples per batch.

OECD 308 Regulatory Environmental Fate Studies Requiring Dual-Element Mass Balance in Water-Sediment Systems

For laboratories conducting regulatory environmental fate assessments under OECD 308 guidelines, Glyphosate-13C3,15N uniquely enables the simultaneous tracking of carbon mineralization (56% of initial 13C equivalents as CO2 over 80 days) and nitrogen partitioning into transformation products (79% of 15N equivalents as AMPA) [1][2]. This dual-element mass balance capability eliminates the need for parallel experiments with separate 13C-only and 15N-only labeled glyphosate, reducing total study cost and duration while providing mechanistic insight into the sarcosine-to-AMPA pathway shift that single-label analogs cannot resolve.

Field-Scale Stable Isotope Probing (PLFA-SIP) for Microbial Community Analysis of Glyphosate Degraders

Microbial ecologists conducting in situ stable isotope probing at agricultural field sites should select Glyphosate-13C3,15N because the triple-13C enrichment (100% 13C at three carbon positions) provides ~3× the 13C excess per molecule compared to single-13C-labeled glyphosate [1]. This higher isotopic excess is essential for detecting 13C incorporation into individual phospholipid fatty acids (PLFAs) at environmentally realistic application rates (2.1 kg ha−1), enabling identification of specific microbial guilds (fungi vs. bacteria) responsible for primary glyphosate degradation within hours of application.

Regulatory Food and Water Residue Monitoring Requiring Matrix Effect-Compensated Isotope Dilution MS

For ISO 17025-accredited laboratories performing pesticide residue analysis in food and environmental water, Glyphosate-13C3,15N is the internal standard of choice when matrix effects from high organic matter content threaten quantification accuracy. The +4 Da mass shift and 13C/15N composition eliminate the chromatographic isotope effect (ΔRt < 0.01 min vs. native analyte) that plagues deuterated standards [1][2], ensuring that the internal standard experiences the identical ionization environment as the analyte across the entire LC elution window. This co-elution fidelity is critical for meeting the SANTE/11312/2021 guidance document criteria for acceptable matrix effect compensation (recovery 70–120%) across diverse matrices.

Application
Selection Property
Validation Focus
Human biomonitoring exposure assessment
Sub-µg/L LLOQ with dilute-and-shoot compatibility
LLOQ, LOD, and detection rate in target research matrix
OECD 308 regulatory environmental fate studies
Dual ¹³C/¹⁵N co-labeling for simultaneous mass balance
C mineralization and N partitioning into transformation products
Field-scale stable isotope probing (PLFA-SIP)
Triple-¹³C enrichment for detectable PLFA incorporation
¹³C excess in individual PLFA biomarkers at field-realistic rates
Regulatory residue monitoring in food and water
Co-eluting ¹³C/¹⁵N ISTD with negligible isotope effect
Matrix effect compensation meeting SANTE guidance criteria
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